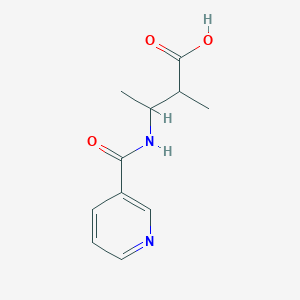![molecular formula C17H21NO3 B6631612 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, also known as PBF-509, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress responses in the body.
作用机制
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid exerts its effects by selectively blocking the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking this receptor, 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid can modulate the release of various neurotransmitters and neuropeptides, leading to changes in pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid can produce a range of biochemical and physiological effects, including the modulation of pain perception, the reduction of anxiety-like behavior, and the attenuation of stress responses. These effects are thought to be mediated by the selective blockade of the nociceptin/orphanin FQ receptor and the subsequent modulation of downstream signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid in lab experiments is its high selectivity for the nociceptin/orphanin FQ receptor, which allows for precise modulation of this system without affecting other receptors or signaling pathways. However, one of the limitations of using 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, including the investigation of its effects on other physiological systems, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid and its potential interactions with other signaling pathways in the body.
In conclusion, 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is a promising compound that has been extensively studied for its potential applications in scientific research. Its selective blockade of the nociceptin/orphanin FQ receptor makes it a valuable tool for investigating the role of this system in pain modulation, anxiety, and stress responses. Further research is needed to fully understand the biochemical and physiological effects of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid and its potential therapeutic applications.
合成方法
The synthesis of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One of the most commonly used methods for synthesizing 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is the solid-phase peptide synthesis (SPPS) technique, which involves the stepwise assembly of the peptide chain on a solid support.
科学研究应用
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. One of the main areas of research involving 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is the investigation of the nociceptin/orphanin FQ system and its role in pain modulation and stress responses.
属性
IUPAC Name |
5-[(3-propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-3-12-6-7-18(10-12)11-13-4-5-15-14(8-13)9-16(21-15)17(19)20/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGSXVSODFEJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
